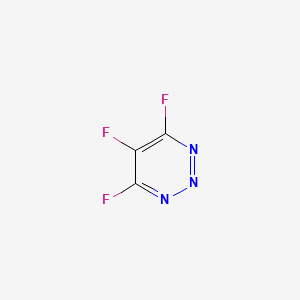

4,5,6-Trifluoro-1,2,3-triazine

Description

Structure

3D Structure

Propriétés

Numéro CAS |

112291-51-7 |

|---|---|

Formule moléculaire |

C3F3N3 |

Poids moléculaire |

135.05 g/mol |

Nom IUPAC |

4,5,6-trifluorotriazine |

InChI |

InChI=1S/C3F3N3/c4-1-2(5)7-9-8-3(1)6 |

Clé InChI |

JOENPVVANNJTIC-UHFFFAOYSA-N |

SMILES canonique |

C1(=C(N=NN=C1F)F)F |

Origine du produit |

United States |

Advanced Synthetic Methodologies for 4,5,6 Trifluoro 1,2,3 Triazine and Its Precursors

Precursor Synthesis Strategies for Polychlorinated 1,2,3-Triazines

The primary and most logical precursor for the synthesis of 4,5,6-Trifluoro-1,2,3-triazine is its chlorinated analog, 4,5,6-Trichloro-1,2,3-triazine. nih.gov The synthesis of this key intermediate is foundational. While specific documented syntheses for 4,5,6-trichloro-1,2,3-triazine are not widely reported, strategies can be inferred from the synthesis of isomeric compounds and other chlorinated heterocycles.

A common approach for converting hydroxyl or oxo groups on a heterocyclic ring to chloro groups involves the use of potent chlorinating agents. For instance, the synthesis of the isomeric 3,5,6-Trichloro-1,2,4-triazine is achieved by treating 5-bromo-6-azauracil (B188841) with a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). chemicalbook.com This type of reaction is a standard method for replacing C=O groups with C-Cl groups in nitrogen heterocycles. A similar strategy could be envisioned for the 1,2,3-triazine (B1214393) system, likely starting from a corresponding tri-oxo precursor, 1,2,3-triazine-4,5,6-trione. The reaction would involve heating the precursor with excess chlorinating agent to ensure complete conversion of all three carbonyl groups to chlorides. The use of a high-boiling tertiary amine, such as N,N-diethylaniline, can be employed to drive the reaction to completion. chemicalbook.com

Halogen Exchange Reactions for Direct Fluorination

The conversion of a polychlorinated triazine to its fluorinated counterpart is most effectively achieved through nucleophilic aromatic substitution, specifically a Halogen Exchange (HALEX) reaction. This process involves substituting the chlorine atoms with fluorine by using a fluoride (B91410) salt.

Optimized Reaction Conditions and Fluorinating Reagents (e.g., Potassium Fluoride, Cesium Fluoride)

The choice of fluorinating agent is critical to the success of the HALEX reaction. The reactivity of alkali metal fluorides follows the order: Cesium Fluoride (CsF) > Potassium Fluoride (KF) > Sodium Fluoride (NaF). researchgate.net

Cesium Fluoride (CsF): CsF is highly effective but its cost can be a limiting factor for large-scale synthesis. nih.gov It is often used for substrates that are less reactive.

Potassium Fluoride (KF): KF is a more economical option and is widely used. researchgate.net Its effectiveness can be significantly enhanced by using it in conjunction with a phase-transfer catalyst, such as a crown ether (e.g., 18-crown-6) or a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) chloride). researchgate.netnih.gov These catalysts improve the solubility and availability of the fluoride anion in the reaction medium. Using spray-dried KF, which has a smaller particle size and larger surface area, can also increase reaction rates. researchgate.net

Other Reagents: Systems like triethylamine (B128534) tris(hydrogen fluoride) have also been shown to be mild and efficient reagents for the halogen-exchange fluorination of other chlorodiazines and chloropyridines. researchgate.net

For the exhaustive fluorination of 4,5,6-trichloro-1,2,3-triazine, a stoichiometric excess of the fluoride source is required to replace all three chlorine atoms. Anhydrous conditions are crucial, as the presence of water can deactivate the fluoride salt and lead to side reactions. umich.edu

Table 1: Comparison of Fluorinating Reagents for HALEX Reactions

| Reagent(s) | Relative Reactivity | Common Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| CsF | High | Aprotic polar solvent, 80-150°C | High yields, applicable to less reactive substrates | High cost |

| KF | Moderate | Aprotic polar solvent, 100-220°C | Low cost, readily available | Lower reactivity, may require higher temperatures or longer reaction times |

| KF / Phase-Transfer Catalyst | High | Aprotic polar solvent, lower temperatures than KF alone | Cost-effective alternative to CsF, enhanced reaction rates | Catalyst may need to be removed from product |

| HF-Base Complexes | Moderate-High | Can sometimes be run at lower temperatures | Mild conditions, high selectivity in some cases | Handling of HF requires special precautions |

Solvent Systems and Temperature Control in Fluorination Processes

The choice of solvent is as critical as the fluorinating agent. Dipolar aprotic solvents are preferred because they can dissolve the organic substrate and, to some extent, the fluoride salt complex, without interfering with the nucleophilic substitution. Commonly used solvents include:

Dimethyl sulfoxide (B87167) (DMSO) nih.gov

Sulfolane (tetramethylenesulfone) google.com

Dimethylformamide (DMF) google.com

N-Methyl-2-pyrrolidone (NMP)

Temperature control is paramount. The substitution of each chlorine atom may require progressively higher temperatures due to the increasing deactivation of the ring as electron-withdrawing fluorine atoms are added. A patent for the synthesis of the isomeric 2,4,6-trifluoro-1,3,5-triazine suggests reaction temperatures between 70°C and 100°C. google.com However, excessively high temperatures can lead to the decomposition of the triazine ring, which is known to be the least stable among the triazine isomers. researchgate.netclockss.org Therefore, a carefully controlled, stepwise increase in temperature may be necessary to achieve complete fluorination while minimizing degradation.

Novel Annulation and Cycloaddition Approaches to the 1,2,3-Triazine Ring System

Modern synthetic chemistry offers advanced methods for constructing the 1,2,3-triazine ring system, which can be alternatives to the functional group interconversion of existing rings. These methods often involve annulation (ring-forming) or cycloaddition reactions. bohrium.com

One notable strategy involves the base-mediated cyclization of (Z)-4-aryl-2,4-diazido-2-alkenoates, which provides a route to substituted 1,2,3-triazines under mild conditions without the need for a metal catalyst. researchgate.net Another approach is the synthesis of fused systems like pyrazolo Current time information in Bangalore, IN.rsc.orgnih.govtriazines through the cyclative cleavage of triazene (B1217601) precursors. beilstein-journals.org

Inverse electron demand Diels-Alder reactions are a hallmark of electron-deficient heterocycles like 1,2,3-triazines. While often used to transform triazines into other heterocycles, the underlying principles also inform their synthesis. nih.govacs.org Building the ring from acyclic precursors via cycloaddition is a powerful strategy that could potentially allow for the incorporation of fluoro-substituents from the start, avoiding the harsh HALEX step.

Table 2: Selected Modern Strategies for 1,2,3-Triazine Ring Construction

| Method | Precursors | Key Features | Resulting Product Type |

|---|---|---|---|

| Diazido-alkenoate Cyclization | (Z)-2,4-Diazido-2-alkenoates | Base-mediated, metal-free, mild conditions | 6-Aryl-1,2,3-triazine-4-carboxylates researchgate.net |

| Triazene Cyclative Cleavage | Ortho-functionalized aryltriazenes | Uses triazenes as protected diazonium species | Fused benzo[d] Current time information in Bangalore, IN.rsc.orgnih.govtriazines beilstein-journals.org |

| [5+1] Cycloaddition | Vinyl diazo compounds, tert-butyl nitrite | Forms 1,2,3-triazine 1-oxides, mild conditions | Substituted 1,2,3-triazine 1-oxides |

| (3+3)-Annulation | Nitrile imines, α-amino esters | Forms dihydro-1,2,4-triazinones, but demonstrates a powerful annulation concept | Dihydro-1,2,4-triazinones mdpi.com |

Regioselective Synthesis of Fluoro-Substituted 1,2,3-Triazines

Achieving regioselectivity—the specific placement of one or more fluorine atoms on the triazine ring—is a significant synthetic challenge. This is particularly difficult for the 1,2,3-triazine system. Most literature on regioselective fluorination focuses on other isomers or related heterocycles like 1,2,3-triazoles. rsc.orgchemrxiv.org

Hypothetically, two main strategies could achieve regioselectivity:

Stepwise Halogen Exchange: Starting with 4,5,6-trichloro-1,2,3-triazine, it might be possible to achieve selective monofluorination by carefully controlling the stoichiometry of the fluorinating agent and using milder conditions (e.g., lower temperature). The positions on the 1,2,3-triazine ring are not equivalent, and subtle differences in reactivity might be exploited, although this would require significant empirical optimization.

Synthesis from Fluorinated Building Blocks: A more rational approach involves constructing the triazine ring using a precursor that already contains a fluorine atom. For example, cycloaddition reactions using fluorinated synthons could provide a direct route to a mono- or di-fluorinated 1,2,3-triazine. The use of α-fluoronitroalkenes in the synthesis of 4-fluoro-1,2,3-triazoles is a testament to this strategy's potential. rsc.orgchemrxiv.org

Direct electrophilic fluorination using reagents like Selectfluor® is another possibility. nih.gov The regiochemical outcome of such a reaction would be dictated by the electronic properties of the existing substituents on the triazine ring, with fluorination typically occurring at the most electron-rich positions. nih.gov

Scale-Up Considerations and Process Optimization for this compound Synthesis

Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces several practical challenges that must be addressed for a safe, efficient, and economical process. curapath.com

The key HALEX fluorination step presents several scale-up hurdles:

Reagent Cost and Handling: The high cost of CsF makes process optimization with KF and a phase-transfer catalyst an attractive goal for industrial production. nih.gov Handling large quantities of anhydrous reagents and solvents also requires specialized equipment.

Heat and Mass Transfer: HALEX reactions can be exothermic, and maintaining precise temperature control in a large reactor is crucial to prevent runaway reactions and decomposition. buss-ct.com Since the reaction is often heterogeneous (solid fluoride salt in a liquid solvent), efficient agitation is required to ensure adequate mixing and mass transfer between the phases. buss-ct.com

Materials of Construction: The reaction may involve corrosive species (e.g., fluoride ions at high temperatures), necessitating the use of reactors made from corrosion-resistant alloys like Hastelloy. buss-ct.com

Product Isolation and Purification: The final product must be separated from the spent fluoride salt (e.g., KCl or CsCl) and the high-boiling solvent. For a volatile product like this compound, distillation is a likely purification method, as noted in the synthesis of the 1,3,5-isomer. google.com This requires careful control of pressure and temperature to ensure high purity without product degradation.

Elucidation of Reaction Pathways and Mechanisms for 4,5,6 Trifluoro 1,2,3 Triazine

Nucleophilic Substitution Patterns and Mechanisms on the 1,2,3-Triazine (B1214393) Ring Systemrsc.org

The 1,2,3-triazine ring, particularly when substituted with strongly electron-withdrawing groups like fluorine, is highly electron-deficient. acs.org This electronic characteristic makes it a prime candidate for nucleophilic substitution reactions, which are fundamental to its functionalization. acs.orgarkat-usa.org

Examination of Unusual Nucleophilic Attack on Ring Nitrogen Atomsrsc.org

While nucleophilic attack on carbon atoms of heterocyclic rings is a common and well-documented phenomenon, fluorinated 1,2,3-triazines exhibit unusual reactivity. acs.orgresearchgate.net Research on perfluoroalkyl-1,2,3-triazines has demonstrated that nucleophilic attack can occur directly on the ring nitrogen atoms. rsc.org This atypical reaction pathway has been observed with potent nucleophiles such as perfluoroalkyl anions and Grignard reagents like phenylmagnesium bromide. rsc.org This mode of attack is distinct from the more conventional additions at the C4 or C6 positions of the triazine core. nih.gov Computational studies are often employed to clarify the steric and electronic factors that determine the outcomes of these reactions with different nucleophiles. nih.gov

Influence of Fluorine Atoms on Reaction Selectivity and Rate

The three fluorine atoms on the 4,5,6-Trifluoro-1,2,3-triazine ring exert a powerful influence on its reactivity. The high electronegativity of fluorine significantly polarizes the C-F bonds and withdraws electron density from the triazine ring, thereby activating it for nucleophilic aromatic substitution (SNAr). acs.orgarkat-usa.org This activation facilitates the displacement of the fluorine atoms by a variety of nucleophiles.

The substitution pattern is often sequential and can be controlled by temperature. In analogous systems like 2,4,6-trichloro-1,3,5-triazine, the first substitution typically occurs at low temperatures (e.g., 0 °C), the second at room temperature, and the third requires heating. arkat-usa.orgresearchgate.net This suggests that the reactivity of the remaining halogen atoms decreases as substitution proceeds. The strong electron-withdrawing nature of the fluorine atoms not only increases the rate of nucleophilic attack but also influences the selectivity, directing incoming nucleophiles to the carbon positions of the ring.

Table 1: Regioselectivity of Nucleophilic Attack on 1,2,3-Triazine Systems

| Nucleophile | Substrate System | Site of Attack | Product Type | Reference |

|---|---|---|---|---|

| C- and N-nucleophiles | 1,2,3-Triazine | C-6 | Pyridine / Pyrimidine | nih.gov |

| Hydride (NaBH₄) | 1,2,3-Triazine | C-6 | Dihydrotriazine | nih.gov |

| Thiophenoxide | 1,2,3-Triazine | C-6 | 6-Thio-substituted derivative | nih.gov |

| Alkoxides | 1,2,3-Triazine 1-oxide | C-4 | 4-Alkoxy-substituted derivative | nih.gov |

Photochemical Transformations of Fluorinated 1,2,3-Triazine Derivativesnih.govuri.edunih.gov

The study of the photochemical behavior of fluorinated heterocycles provides insight into unique reaction pathways and the generation of highly reactive, transient species. researchgate.net Upon exposure to ultraviolet radiation, this compound and its derivatives can undergo significant transformations.

Photolytic Pathways and Intermediate Formation (e.g., Azetes)nih.govuri.edu

The photolysis of 1,2,3-triazines is known to proceed via the extrusion of a molecule of nitrogen (N₂). This process is believed to generate a highly strained, four-membered heterocyclic intermediate known as an azete (or azacyclobutadiene). These intermediates are typically unstable and rapidly rearrange or react further. For fluorinated 1,2,3-triazines, this photolytic pathway would lead to the formation of a fluorinated azete.

Further irradiation can lead to the decomposition of the heterocyclic ring. Studies on the photolysis of related compounds, such as 2,4,6-triazido-1,3,5-triazine, have shown a stepwise decomposition process, generating nitrene intermediates. nih.gov While the 1,3,5-triazine (B166579) system is different, it suggests that complex, multi-step pathways involving reactive nitrogen species are plausible. nih.gov In aqueous environments, the photolysis of fluorinated aromatic compounds often results in defluorination, producing fluoride (B91410) ions as a major end-product. nih.govnih.gov

Trapping Experiments and Characterization of Reactive Intermediatesnih.govuri.edu

The direct observation of highly reactive intermediates like azetes is challenging due to their short lifetimes. Therefore, their existence is often inferred through trapping experiments. In these experiments, the photolysis is conducted in the presence of a trapping agent, a molecule that readily reacts with the intermediate to form a stable, characterizable adduct. For instance, dienophiles are commonly used to trap azetes via Diels-Alder reactions.

Characterization of photolytic intermediates and final products relies on a combination of spectroscopic and spectrometric techniques. Isomer-selective photoionization reflectron time-of-flight mass spectrometry (PI-ReTOF-MS) has been successfully used to identify elusive intermediates in the photodecomposition of other triazine compounds. uhmreactiondynamics.org Additionally, 19F-NMR is a powerful tool for tracking the fate of fluorinated molecules during photolysis, allowing for the identification and quantification of various fluorinated byproducts and achieving a complete fluorine mass balance. nih.govresearchgate.net

Thermal Stability and Decomposition Mechanisms of 4,5,6-Trifluoro-1,2,3-Triazinenih.gov

The thermal stability of nitrogen-rich heterocyclic compounds is a critical property, particularly for applications in materials science. The incorporation of fluorine or trifluoromethyl groups can significantly enhance the thermal stability of a triazine ring. nih.govacs.org

The decomposition of this compound is expected to be an exothermic process. nih.gov The primary decomposition pathway for many triazine derivatives involves the elimination of molecular nitrogen, which is a thermodynamically favorable process. uri.edu The substituents on the triazine ring play a crucial role in determining the decomposition temperature and the specific products formed. uri.edu For instance, studies on fused triazole-triazine systems show that trifluoromethyl groups can increase the decomposition temperature compared to analogous nitro-substituted compounds. nih.govacs.org

Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are the principal techniques used to evaluate thermal stability, providing data on melting points and decomposition temperatures. The decomposition of related energetic materials containing triazine rings often proceeds through complex free-radical mechanisms. uri.edu

Table 2: Thermal Decomposition Temperatures of Related Triazine Compounds

| Compound | Extrapolated Onset Decomposition Temp (Tₒ) | Peak Decomposition Temp (Tₚ) | Reference |

|---|---|---|---|

| TTX (4-amino-3,7-dinitro-1,2,4-triazole[5,1-c]-1,2,4-triazine) | 232 °C | 232 °C | nih.govacs.org |

| PTX (4-amino-3,7,8-trinitropyrazolo[5,1-c]-1,2,4-triazine) | 246 °C | 288 °C | nih.govacs.org |

Pathways Leading to Fragmented Products

The primary and most well-documented fragmentation pathway for this compound is its thermal decomposition under vacuum pyrolysis conditions. This process leads to the formation of smaller, highly reactive molecules.

Vacuum Pyrolysis:

Under conditions of high temperature and low pressure, this compound undergoes a retro-Diels-Alder type fragmentation. The triazine ring cleaves to eliminate a molecule of nitrogen (N₂) and produce difluoroacetylene (B1210905) (C₂F₂) and cyanogen (B1215507) fluoride (FCN). thieme-connect.de This reaction is a key synthetic route for the production of difluoroacetylene, a highly unstable but valuable reagent. thieme-connect.de

C₃F₃N₃ → C₂F₂ + N₂ + FCN

This decomposition is typically carried out in a quartz tube at temperatures around 700°C and pressures ranging from 0.015 to 0.075 Torr. thieme-connect.de The products are then separated by fractional condensation in cold traps. Unreacted starting material is collected at -78°C, byproducts such as cyanogen fluoride are trapped at -182°C, and the desired difluoroacetylene is collected at -196°C. thieme-connect.de

Table 1: Products of Vacuum Pyrolysis of this compound

| Product Name | Chemical Formula | Boiling Point (°C) |

| Difluoroacetylene | C₂F₂ | - |

| Nitrogen | N₂ | -195.8 |

| Cyanogen fluoride | FCN | -46 |

Note: Difluoroacetylene is highly unstable and decomposes at room temperature, hence a standard boiling point is not applicable.

While vacuum pyrolysis is the most extensively studied fragmentation pathway, information regarding other potential fragmentation routes, such as photochemical or collision-induced dissociation, for this compound is not extensively detailed in the available scientific literature.

Role of Temperature and Environmental Factors in Decomposition

Temperature is a critical factor in the decomposition of this compound. The high temperature of 700°C required for vacuum pyrolysis indicates a significant thermal stability of the triazine ring under normal conditions. thieme-connect.de The endothermic nature of the pyrolysis reaction necessitates this substantial energy input to overcome the activation energy for ring fragmentation.

The influence of other environmental factors, such as moisture, on the decomposition of this compound is not as well-documented. However, general reactivity of fluorinated triazines suggests a potential for hydrolysis under certain conditions, although specific studies on this compound are limited.

Electrophilic Reactivity Profiles (If Applicable)

The electrophilic reactivity of this compound is expected to be low. The 1,2,3-triazine ring is an electron-deficient system due to the presence of three electronegative nitrogen atoms. The addition of three highly electronegative fluorine atoms further withdraws electron density from the ring, making it highly deactivated towards electrophilic attack.

Radical Reactions and Associated Mechanistic Studies

Specific mechanistic studies on the radical reactions of this compound are not extensively reported in the available literature. While radical reactions are a significant area of fluorine chemistry, research has not specifically focused on this particular triazine derivative. The high stability of the C-F bond and the electron-deficient nature of the triazine ring may influence its reactivity towards radical species, but dedicated studies are required to elucidate these potential reaction pathways.

Despite a comprehensive search for scientific literature and spectroscopic data, detailed experimental or theoretical characterization for the chemical compound This compound is not available in the public domain. The requested article, focusing on advanced spectroscopic and structural methodologies for this specific molecule, cannot be generated with scientific accuracy due to the absence of published Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (Infrared and Raman) data.

Research primarily focuses on the more common and symmetrical isomer, 2,4,6-Trifluoro-1,3,5-triazine (cyanuric fluoride), as well as other derivatives of the 1,3,5-triazine and 1,2,4-triazine (B1199460) systems. The parent compound, 1,2,3-triazine, is itself noted as the least studied of the triazine isomers, which contributes to the scarcity of data for its derivatives.

Consequently, it is not possible to provide the specific chemical shifts, spin-spin coupling constants, or vibrational mode analyses required to fulfill the detailed outline of the requested article. Any attempt to do so would involve speculation or the use of data for related but structurally distinct compounds, which would violate the instructions for accuracy and strict adherence to the subject matter.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

Detailed experimental studies on the high-resolution mass spectrometry (HRMS) and specific fragmentation pathways of 4,5,6-Trifluoro-1,2,3-triazine are not extensively documented in peer-reviewed literature. However, the application of this technique would be crucial for the unambiguous confirmation of its elemental composition and for gaining insight into its chemical stability.

High-resolution mass spectrometry provides the high mass accuracy necessary to distinguish the empirical formula C₃F₃N₃ from other potential combinations of atoms with a similar nominal mass. This precision is fundamental for confirming the identity of the compound in complex reaction mixtures or after synthesis.

While a definitive fragmentation pathway has not been published, analysis of related fluorinated and nitrogen-rich heterocyclic compounds allows for a theoretical projection of its behavior under mass spectrometric conditions, typically electron ionization (EI). The fragmentation of 1,2,3-triazole systems, for instance, is known to be highly dependent on the nature of their substituents and often involves the elimination of a stable dinitrogen (N₂) molecule. rsc.org The 1,2,3-triazine (B1214393) isomer is also noted for its relative instability compared to the 1,2,4- and 1,3,5-isomers. nih.gov

The fragmentation of this compound would likely be initiated by the ionization of the molecule to form a molecular ion (M⁺•). Key theoretical fragmentation steps could include:

Loss of Dinitrogen: A primary and highly probable fragmentation route would be the retro-Diels-Alder-type expulsion of an N₂ molecule, a characteristic fragmentation for many nitrogen-rich heterocycles.

Ring Cleavage: Subsequent or alternative fragmentation could involve the cleavage of the heterocyclic ring, leading to the formation of various fluorinated nitrile or acetylene (B1199291) radical cations.

Fluorine Radical Loss: The elimination of a fluorine radical (F•) from the molecular ion or subsequent fragment ions is another potential pathway.

A proposed, though not experimentally confirmed, fragmentation pathway is detailed in the table below. The exact m/z values would be determined with high precision in an HRMS experiment.

| Proposed Fragment Ion | Formula | Proposed Neutral Loss | Notes |

|---|---|---|---|

| [M]⁺• | C₃F₃N₃ | - | Molecular Ion |

| [M - N₂]⁺• | C₃F₃N | N₂ | Loss of dinitrogen, a common pathway for triazines. |

| [M - F]⁺ | C₃F₂N₃ | F• | Loss of a fluorine radical. |

| [CFN]⁺• | CFN | C₂F₂N₂ | Result of ring cleavage. |

| [C₂F₂]⁺• | C₂F₂ | CFN₃ | Formation of difluoroacetylene (B1210905) radical cation. |

X-ray Crystallography for Solid-State Structural Determination (If applicable)

As of this writing, there are no publicly available reports of a single-crystal X-ray diffraction study for this compound. Consequently, a definitive experimental determination of its solid-state molecular structure, including precise bond lengths, bond angles, and intermolecular packing interactions, has not been documented.

X-ray crystallography is a powerful technique applicable to crystalline solids for elucidating the three-dimensional arrangement of atoms in a molecule and their organization within a crystal lattice. Should a suitable single crystal of this compound be grown, this method would provide invaluable and unambiguous structural information.

Data obtained from such an analysis would include:

Molecular Geometry: Precise measurements of all C-F, C-N, and N-N bond lengths and the C-N-N, N-C-N, and F-C-N bond angles within the triazine ring. This would confirm the planarity of the ring and the geometry of the fluorine substituents.

Crystal System and Space Group: Determination of the unit cell parameters (a, b, c, α, β, γ) and the symmetry operations that define the crystal structure.

Intermolecular Interactions: Insight into how individual molecules pack together in the solid state, revealing any significant non-covalent interactions such as π-π stacking or halogen bonding (F···N interactions), which influence the material's bulk properties.

While crystallographic data exists for other triazine isomers and derivatives, mdpi.commdpi.commdpi.com this information cannot be directly extrapolated to confirm the structure of the 1,2,3-triazine isomer due to the different arrangement of nitrogen atoms and its effect on molecular symmetry and electronic distribution.

| Parameter | Type of Information Provided | Status |

|---|---|---|

| Empirical Formula | C₃F₃N₃ | Not Experimentally Determined |

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. | Not Experimentally Determined |

| Space Group | Symmetry of the unit cell (e.g., P2₁/c) | Not Experimentally Determined |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Not Experimentally Determined |

| Bond Lengths (Å) | Precise C-N, N-N, C-F distances | Not Experimentally Determined |

| Bond Angles (°) | Precise angles within the molecule | Not Experimentally Determined |

| Intermolecular Forces | Details on crystal packing interactions | Not Experimentally Determined |

Computational and Theoretical Investigations of 4,5,6 Trifluoro 1,2,3 Triazine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to determining the molecular structure and electronic properties of compounds like 4,5,6-Trifluoro-1,2,3-triazine. These methods provide a detailed picture of bond lengths, angles, and electron distribution.

The geometry of this compound can be optimized using various computational methods to find its most stable three-dimensional structure. Density Functional Theory (DFT), particularly with hybrid functionals like B3LYP, and ab initio methods such as Møller-Plesset perturbation theory (MP2), are standard approaches. vdoc.pubresearchgate.net These are typically paired with Pople-style basis sets like 6-31G* or 6-311G(d,p). researchgate.net

For this compound, these calculations would define the bond lengths, bond angles, and dihedral angles of the lowest energy conformation. While the parent 1,2,3-triazine (B1214393) is planar, MP2 calculations have suggested that it has a low-frequency out-of-plane vibration, which could lead to a significant population of non-planar molecules at room temperature. vdoc.pub The substitution with three adjacent, highly electronegative fluorine atoms would likely influence the planarity and bond lengths within the heterocyclic ring.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative)

| Parameter | Predicted Value (Å or °) | Description |

| N1-N2 Bond Length | ~1.29 Å | Represents the double bond character between N1 and N2. |

| N2-N3 Bond Length | ~1.31 Å | Represents the bond character between N2 and N3. |

| N3-C4 Bond Length | ~1.35 Å | Carbon-nitrogen bond adjacent to the N-N-N moiety. |

| C4-C5 Bond Length | ~1.42 Å | Carbon-carbon single bond within the ring. |

| C4-F Bond | ~1.33 Å | Strong, polar carbon-fluorine bond. |

| ∠N1-N2-N3 | ~118° | Internal angle of the triazine ring. |

| ∠F-C4-C5 | ~115° | Angle involving the fluorine substituent. |

| Ring Planarity | Near-planar | The molecule is expected to be largely planar but may exhibit slight puckering. |

Note: The values in this table are illustrative and based on typical results from DFT calculations for similar fluorinated heterocyclic systems.

The frontier molecular orbitals, HOMO and LUMO, are crucial for understanding a molecule's reactivity and electronic properties. researchgate.net The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy relates to the electron affinity, or the ability to accept an electron. The energy gap between these two orbitals (ΔE = ELUMO – EHOMO) is an indicator of the molecule's kinetic stability and the energy required for electronic excitation. researchgate.net

For this compound, the three powerful electron-withdrawing fluorine atoms are expected to dramatically lower the energies of both the HOMO and LUMO compared to the unsubstituted 1,2,3-triazine. This would render the molecule highly resistant to oxidation but susceptible to nucleophilic attack. DFT calculations are a standard method for computing these energy levels. mdpi.comthieme-connect.de

Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative)

| Molecule | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| 1,2,3-Triazine (Parent) | -7.01 | -0.93 | 6.08 |

| This compound | ~ -8.5 | ~ -2.5 | ~ 6.0 |

Note: The values for the parent triazine are based on published data, while the values for the trifluoro derivative are illustrative predictions showing the expected effect of fluorination. vdoc.pub

Aromaticity Assessment and Electron Delocalization within the Fluorinated 1,2,3-Triazine Ring

Triazines are considered aromatic compounds, but their resonance energy is significantly lower than that of benzene. vdoc.pub The 1,2,3-triazine isomer is inherently less stable and less aromatic than the 1,3,5-isomer due to the contiguous three-nitrogen-atom linkage. The introduction of fluorine atoms, which are strongly electron-withdrawing, further influences the electron delocalization within the ring.

Computational methods can quantify aromaticity using indices such as:

Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of the ring. Large negative values indicate aromaticity, while positive values suggest anti-aromaticity.

Harmonic Oscillator Model of Aromaticity (HOMA): This index evaluates the degree of bond length equalization around the ring, with a value of 1 indicating a fully aromatic system.

For this compound, these calculations would likely indicate a very low degree of aromaticity or potentially even non-aromatic character due to the combined effects of the unstable N-N-N moiety and the electron-withdrawing fluorine substituents.

Reaction Mechanism Modeling through Transition State Theory and Energy Profile Calculations

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For halogenated triazines, a common and important reaction is nucleophilic aromatic substitution. thieme-connect.de The synthesis of this compound itself proceeds from 4,5,6-trichloro-1,2,3-triazine, where the chlorine atoms are substituted by fluorine. thieme-connect.de

Using DFT in combination with Transition State Theory, researchers can model the reaction of this compound with various nucleophiles (e.g., amines, alkoxides, or thiols). researchgate.net Such studies would involve:

Locating Reactants, Products, and Intermediates: Optimizing the geometries of all species involved in the reaction.

Finding the Transition State (TS): Identifying the highest energy point along the reaction coordinate that connects reactants to products.

These calculations would likely confirm that the carbon atoms of the triazine ring are highly electrophilic, making them prone to attack by nucleophiles. Theoretical analysis can also provide insights into the reactivity and regioselectivity of such substitution reactions. nih.govnih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Theoretical methods can accurately predict spectroscopic parameters, which is essential for characterizing a molecule and confirming its structure.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, is a reliable way to predict NMR chemical shifts (¹³C, ¹⁵N, ¹⁹F). vdoc.pub For fluorinated compounds, specific and well-evaluated DFT procedures are crucial for achieving high accuracy in ¹⁹F NMR predictions. The predicted spectra for this compound would show distinct signals for the three fluorine atoms and the three carbon atoms, reflecting the molecule's electronic environment.

Vibrational Frequencies: The calculation of harmonic vibrational frequencies via DFT helps in assigning experimental infrared (IR) and Raman spectra. The predicted spectrum for this compound would feature characteristic high-frequency C-F stretching modes and various ring deformation and stretching vibrations. chembk.com

Table 3: Predicted Spectroscopic Data for this compound (Illustrative)

| Parameter | Predicted Value | Method |

| ¹⁹F NMR Chemical Shift | -120 to -150 ppm | GIAO-DFT |

| ¹³C NMR Chemical Shift | 140 to 160 ppm (C-F) | GIAO-DFT |

| Key IR Frequency (C-F Stretch) | 1100 - 1300 cm⁻¹ | DFT (Harmonic) |

| Key IR Frequency (Ring Stretch) | 1400 - 1600 cm⁻¹ | DFT (Harmonic) |

Note: These are illustrative values based on typical ranges for fluorinated aromatic heterocycles.

Conformational Analysis and Intermolecular Interactions (If Applicable)

Given its small, rigid ring structure, this compound is not expected to have multiple distinct conformers. The primary conformational question, as noted earlier, relates to the degree of planarity of the ring. vdoc.pub

However, the analysis of intermolecular interactions is critical for understanding its solid-state properties and crystal packing. The highly polarized C-F bonds and the lone pairs on the nitrogen atoms would dominate these interactions. Computational analysis of the Molecular Electrostatic Potential (MEP) surface would identify the electron-rich (negative potential, around N and F atoms) and electron-poor (positive potential, around C atoms) regions. This information helps predict how molecules will interact in a condensed phase, likely through a network of halogen bonds (F···N interactions) and dipole-dipole forces rather than strong π-π stacking, which would be disfavored by the ring's electron-deficient nature.

Applications of 4,5,6 Trifluoro 1,2,3 Triazine in Synthetic Chemistry and Material Science

Role as a Synthetic Building Block for Complex Molecules

Based on available search results, there is no documented information regarding the use of 4,5,6-Trifluoro-1,2,3-triazine as a synthetic building block for creating more complex molecules. The subsequent subsections are therefore limited by this lack of data.

No specific strategies for the functionalization of the this compound scaffold have been reported in the available literature. The chemistry is dominated by its isomer, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), where the chlorine atoms can be sequentially displaced by nucleophiles under controlled temperature conditions. researchgate.netresearchgate.net However, similar reactivity patterns for the trifluorinated 1,2,3-triazine (B1214393) isomer are not documented.

There is no information in the available scientific literature describing the use of this compound in cascade reactions or multicomponent transformations.

Precursor for Reactive Nitrogen-Containing Intermediates (e.g., Azetes)

The primary documented application of this compound is as a precursor for reactive intermediates via photolysis. A study on the photochemistry of fluorinated 1,2,3-triazine derivatives demonstrated that these compounds can lose nitrogen gas (N₂) upon irradiation to generate highly reactive azetes (or azacyclobutadienes). rsc.org

In this study, the photolysis of a substituted derivative, perfluoro-4,6-di-isopropyl-1,2,3-triazine, quantitatively yielded a dimer of perfluoro-2,4-di-isopropylazete. The intermediate azete was successfully trapped with furan, providing further evidence of its formation. This highlights the potential of the fluorinated 1,2,3-triazine scaffold to serve as a source for these strained, four-membered heterocyclic intermediates. rsc.org

| Starting Compound | Conditions | Primary Intermediate | Final Product |

|---|---|---|---|

| This compound | Photolysis | Not Isolated | Polymer |

| Perfluoro-4,6-di-isopropyl-1,2,3-triazine | Photolysis | Perfluoro-2,4-di-isopropylazete | Dimer of the azete |

Design and Synthesis of Novel Heterocyclic Systems Incorporating the Fluorinated 1,2,3-Triazine Moiety

While the synthesis of various 1,2,3-triazines is known, the use of this compound itself as a foundational moiety for the design and synthesis of new, more complex heterocyclic systems is not described in the available research. organic-chemistry.org

Exploration in Advanced Materials Development (e.g., Covalent Organic Frameworks, Polymer Synthesis)

The application of triazines in advanced materials, particularly Covalent Organic Frameworks (COFs), is an area of intense research. However, these materials are almost exclusively constructed using the 1,3,5-triazine (B166579) unit, which provides a symmetric, planar node for building porous networks. rsc.orgnih.govnih.govmdpi.combohrium.com There are no reports of this compound being used in the development of COFs.

The only mention of this compound in the context of materials is the observation that its photolysis leads to the formation of a polymer. rsc.org

The photolysis of this compound has been reported to yield a polymeric material. rsc.org This suggests a potential pathway for integrating the fluorinated 1,2,3-triazine unit into a polymer structure. However, the study did not provide a detailed characterization of the resulting polymer, its structure, or its properties. Therefore, no specialized functions for this polymer have been identified or explored.

Formation of Supramolecular Assemblies

The study of supramolecular chemistry involves the examination of chemical systems composed of multiple molecules associated through non-covalent intermolecular forces. wikipedia.org These interactions, which include hydrogen bonding, van der Waals forces, and electrostatic interactions, are fundamental to the development of complex, ordered structures from individual molecular building blocks. wikipedia.org Triazines, as a class of nitrogen-containing heterocycles, are of significant interest in this field due to their potential to act as scaffolds for creating larger, self-assembled architectures. wikipedia.org

However, a thorough review of available scientific literature reveals a notable absence of specific research findings on the formation of supramolecular assemblies involving This compound . While its existence is confirmed, with a registered CAS Number of 112291-51-7, detailed experimental studies, including crystal structure analysis and characterization of its intermolecular interactions, are not present in the current body of published research. guidechem.com

In contrast, extensive research has been conducted on its isomer, 2,4,6-Trifluoro-1,3,5-triazine (also known as cyanuric fluoride). Studies on this related compound have detailed its synthesis and its role in forming three-dimensional supramolecular networks. researchgate.netmdpi.com These assemblies are stabilized by a variety of intermolecular interactions, including fluorine-fluorine, fluorine-nitrogen, and fluorine-carbon contacts. mdpi.com The investigation of these structures provides insight into how fluorinated triazines can be utilized in crystal engineering and materials science.

Despite the detailed understanding of the supramolecular behavior of the 1,3,5-triazine isomer, this information cannot be directly extrapolated to This compound . The difference in the arrangement of nitrogen atoms within the heterocyclic ring significantly alters the molecule's electronic properties, symmetry, and potential for intermolecular bonding. Consequently, its behavior in forming supramolecular structures remains an open area for future investigation.

Interactive Data Table: Research on Supramolecular Assemblies of Trifluorotriazines

| Compound | CAS Number | Supramolecular Assembly Findings | Intermolecular Interactions Noted | Citations |

| This compound | 112291-51-7 | No specific research data available. | Not determined. | guidechem.com |

| 2,4,6-Trifluoro-1,3,5-triazine | 675-14-9 | Forms three-dimensional supramolecular networks in complex with other molecules. | F···F, F···N, F···C | researchgate.netmdpi.com |

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes

Currently, the synthesis of 4,5,6-Trifluoro-1,2,3-triazine is not well-established in the scientific literature. Future research should prioritize the development of efficient and sustainable methods for its preparation. A primary avenue for investigation would be the direct fluorination of a suitable 1,2,3-triazine (B1214393) precursor. Modern fluorinating agents and techniques could offer a viable path. nih.govbenthamdirect.com

Another promising approach could involve the cyclization of highly fluorinated three-carbon synthons with a nitrogen source. Exploring "green" chemistry principles in these synthetic strategies will be crucial. This could include the use of less hazardous solvents, milder reaction conditions, and catalytic methods to improve atom economy and reduce waste. Microwave-assisted synthesis and flow chemistry are modern techniques that could be explored to optimize reaction times and yields. mdpi.com

Table 1: Potential Synthetic Strategies for this compound

| Synthetic Approach | Potential Reagents | Key Challenges |

| Direct Fluorination | Electrophilic or nucleophilic fluorinating agents | Precursor stability, regioselectivity |

| Cyclization | Fluorinated C3 synthons, azide (B81097) sources | Control of reaction pathways, isolation of the target compound |

| Green Chemistry Methods | Microwave irradiation, flow reactors | Optimization of conditions, scalability |

Investigation of Undiscovered Reactivity Patterns

The reactivity of this compound is largely theoretical at this point. The high degree of fluorination is expected to render the triazine ring highly electron-deficient, making it susceptible to nucleophilic aromatic substitution. A systematic investigation into its reactions with various nucleophiles (e.g., amines, alcohols, thiols) would be a foundational area of research. frontiersin.org The regioselectivity of these substitutions will be of particular interest.

Furthermore, the potential for this molecule to participate in cycloaddition reactions, such as inverse-electron-demand Diels-Alder reactions, should be explored. nih.gov The unique electronic properties conferred by the fluorine atoms could lead to novel and unexpected reactivity compared to its non-fluorinated counterparts.

Advanced Characterization Techniques for Dynamic Processes

A thorough characterization of this compound is a prerequisite for any future research. Standard spectroscopic techniques such as NMR (¹⁹F, ¹³C, ¹⁵N), mass spectrometry, and infrared spectroscopy will be essential for confirming its structure.

Beyond static characterization, advanced techniques could be employed to study its dynamic processes. For instance, variable-temperature NMR could provide insights into conformational changes or dynamic equilibria. Ultrafast laser spectroscopy could be used to probe its excited-state dynamics, which would be relevant for potential applications in photochemistry or materials science.

Expansion of Computational Modeling to Complex Systems

Given the limited experimental data, computational modeling will be an invaluable tool for predicting the properties and reactivity of this compound. Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict its geometry, electronic structure, and spectroscopic properties. emerginginvestigators.org

Computational studies can also be extended to model its interactions with other molecules and its behavior in complex systems. For example, molecular dynamics simulations could predict its solvation properties and its interactions with biological macromolecules. nih.gov These theoretical insights can guide experimental efforts and accelerate the discovery of its potential applications.

Potential for New Applications in Organic Synthesis and Materials Design

While speculative, the unique properties of this compound suggest a range of potential applications. In organic synthesis, it could serve as a novel building block for the introduction of the fluorinated 1,2,3-triazine moiety into more complex molecules. The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance the metabolic stability and bioavailability of drug candidates. frontiersin.org

In materials science, the high nitrogen content and fluorination of this molecule could make it a candidate for energetic materials. researchgate.net Additionally, its electron-deficient nature could be exploited in the design of new organic electronic materials, such as n-type semiconductors. The development of polymers incorporating the this compound unit could lead to materials with novel thermal and electronic properties. chemrxiv.org

Q & A

Q. What are the established laboratory synthesis routes for 4,5,6-Trifluoro-1,2,3-triazine?

this compound (synonymous with 2,4,6-Trifluoro-1,3,5-triazine) is synthesized via [3+2] cycloaddition reactions. A key method involves reacting perfluorinated alkynes with nitriles under controlled conditions, as demonstrated by Chambers et al. (1988) . Alternative routes include fluorination of cyanuric chloride (C₃N₃Cl₃) using hydrogen fluoride (HF) or metal fluorides. Reaction optimization requires anhydrous conditions and inert atmospheres to prevent hydrolysis.

Q. How can researchers validate the structural integrity and purity of this compound?

Key characterization techniques include:

- Multinuclear NMR spectroscopy : Experimental ¹³C, ¹⁵N, and ¹⁹F chemical shifts are compared with density functional theory (DFT)-calculated values to confirm electronic structure . For example, ¹⁹F NMR typically shows three distinct peaks due to equivalent fluorine atoms.

- Physical property analysis : Density (1.652 g/cm³), boiling point (174.9°C), and vapor pressure (1.58 mmHg at 25°C) are critical for purity assessment .

| Property | Value |

|---|---|

| Molecular Weight | 135.05 g/mol |

| Density | 1.652 g/cm³ |

| Boiling Point | 174.9°C |

| Vapor Pressure (25°C) | 1.58 mmHg |

Q. What safety protocols are essential for handling this compound?

The compound is highly toxic (T+) and corrosive (C), requiring:

- Ventilation : Use fume hoods to avoid inhalation (R26: Danger of serious lung damage) .

- Personal Protective Equipment (PPE) : Acid-resistant gloves, face shields, and lab coats.

- Storage : In airtight containers under inert gas (e.g., argon) to prevent moisture ingress .

Advanced Research Questions

Q. How do reaction conditions influence nucleophilic substitution regioselectivity in this compound?

Substitution patterns depend on solvent polarity and temperature:

- Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the 1-position due to enhanced stabilization of transition states.

- Low temperatures (−20°C to 0°C) reduce side reactions, as shown in analogous fluorinated triazine studies . For example, reactions with amines yield monosubstituted derivatives at controlled stoichiometry.

Q. What computational methods validate the electronic structure of this compound?

DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict NMR chemical shifts and coupling constants with <5% deviation from experimental data. Key parameters include:

Q. What advanced applications does this compound have in materials science?

The compound serves as:

- Ligand precursor : Forms stable complexes with transition metals (e.g., Ru, Pd) for catalysis .

- Crosslinking agent : Enhances thermal stability in fluoropolymer networks via triazine ring incorporation.

- MOF synthesis : Functionalizes nodes in metal-organic frameworks for gas storage applications .

Data Contradictions and Resolution

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.